6-(4-Bromophenoxy)nicotinonitrile
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Overview
Description
6-(4-Bromophenoxy)nicotinonitrile is an organic compound with the molecular formula C12H7BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromophenoxy group attached to the nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenoxy)nicotinonitrile typically involves the reaction of 4-bromophenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenoxy)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while oxidation and reduction can modify the functional groups present on the molecule .
Scientific Research Applications
6-(4-Bromophenoxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used in studies related to enzyme inhibition or receptor binding due to its structural features
Mechanism of Action
The mechanism of action of 6-(4-Bromophenoxy)nicotinonitrile is not extensively detailed in the literature. like other nicotinonitrile derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through its nitrile and bromophenoxy groups. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A cardiotonic agent used in heart failure.
Neratinib: An epidermal growth factor receptor inhibitor used in breast cancer treatment.
Uniqueness
Its bromophenoxy group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-(4-bromophenoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJCHHYJORWJGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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